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Compound of Interest

Compound Name: ERD-3111

Cat. No.: B15543644 Get Quote

Technical Support Center: ERD-3111
This technical support center provides troubleshooting guides and frequently asked questions

for researchers using ERD-3111, a potent and orally bioavailable Proteolysis Targeting

Chimera (PROTAC) designed to degrade Estrogen Receptor Alpha (ERα).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ERD-3111?

ERD-3111 is a PROTAC that selectively targets ERα for degradation.[1][2] It functions by

simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex. This

proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.

This event-driven mechanism allows for a catalytic nature, where a single molecule of ERD-
3111 can induce the degradation of multiple ERα proteins.[3]

Q2: What is the intended biological outcome of ERD-3111 treatment?

The primary intended outcome is the potent and selective degradation of ERα protein within the

cell.[4][5] This leads to the inhibition of ERα signaling pathways, which are critical for the

growth and survival of ER-positive (ER+) breast cancer cells.[3][6] Successful treatment should

result in reduced levels of ERα protein and subsequent anti-tumor activity in relevant models.

[6][7][8]

Q3: In which experimental models has ERD-3111 shown efficacy?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15543644?utm_src=pdf-interest
https://www.benchchem.com/product/b15543644?utm_src=pdf-body
https://www.benchchem.com/product/b15543644?utm_src=pdf-body
https://www.benchchem.com/product/b15543644?utm_src=pdf-body
https://www.medchemexpress.com/erd-3111.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=13249
https://www.benchchem.com/product/b15543644?utm_src=pdf-body
https://www.benchchem.com/product/b15543644?utm_src=pdf-body
https://www.researchgate.net/publication/373519880_Discovery_of_ERD-3111_as_a_Potent_and_Orally_Efficacious_Estrogen_Receptor_PROTAC_Degrader_with_Strong_Antitumor_Activity
https://www.benchchem.com/product/b15543644?utm_src=pdf-body
https://www.semanticscholar.org/paper/Discovery-of-ERD-3111-as-a-Potent-and-Orally-PROTAC-Chen-Hu/feecc124b12f9f632ffecaa776aa5d6ccbeffaae
https://pubmed.ncbi.nlm.nih.gov/37647546/
https://www.researchgate.net/publication/373519880_Discovery_of_ERD-3111_as_a_Potent_and_Orally_Efficacious_Estrogen_Receptor_PROTAC_Degrader_with_Strong_Antitumor_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC11450757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11450757/
https://synapse-patsnap-com.libproxy1.nus.edu.sg/drug/8f8fec034bbb47a195af64532c913ed3
https://synapse.patsnap.com/drug/bb42153d14ab9dde2197c9cc258cbfd8
https://www.benchchem.com/product/b15543644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ERD-3111 has demonstrated efficacy in both in vitro and in vivo models. It effectively degrades

ERα in cell lines and shows high oral bioavailability in mice, rats, and dogs.[3][4][5] Notably, it

has been shown to inhibit tumor growth in xenograft models using parental MCF-7 cells (wild-

type ERα) and in models with clinically relevant ESR1 mutations.[1][3][6]

ERD-3111 Key Characteristics

Feature Description

Target Estrogen Receptor Alpha (ERα)

Compound Type PROTAC (Proteolysis Targeting Chimera)

Mechanism Induces proteasomal degradation of ERα

E3 Ligase Recruited Cereblon (via its TX-16 ligand component)[2][6]

Reported DC50 0.5 nM[1]

Key Applications
Research in ER+ breast cancer, including

models with ESR1 mutations[3][6]

Administration Orally active[1][3]

ERD-3111 Mechanism of Action
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Caption: Mechanism of ERD-3111-mediated ERα degradation.
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Troubleshooting Guide
Issue 1: No or reduced ERα degradation observed after treatment.

This is a common issue that can arise from several factors related to the experimental setup or

the compound itself.

Troubleshooting Steps for Lack of ERα Degradation
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Potential Cause Recommended Solution

Incorrect Compound Concentration

Perform a dose-response experiment to

determine the optimal concentration. While the

reported DC50 is 0.5 nM, this can vary between

cell lines.

Compound Instability

Ensure proper storage of ERD-3111 stock

solutions (-80°C for 6 months, -20°C for 1

month, protected from light).[1] Avoid repeated

freeze-thaw cycles by preparing single-use

aliquots.[1]

Suboptimal Treatment Duration

Conduct a time-course experiment (e.g., 2, 4, 8,

12, 24 hours) to identify the optimal time point

for maximal degradation.

Low Proteasome Activity

Co-treat with a proteasome inhibitor (e.g.,

MG132). If ERα levels are restored, it confirms

the issue is downstream of ubiquitination. If not,

the problem lies with complex formation or

ubiquitination itself.

Cell Line Specifics

Verify that your cell line expresses sufficient

levels of ERα and the Cereblon (CRBN) E3

ligase. Use a positive control cell line like MCF-7

if possible.

Assay Sensitivity

Ensure your detection method (e.g., Western

blot, ELISA) is sensitive enough to detect

changes in ERα levels. Confirm antibody

specificity and optimize blotting conditions.

Troubleshooting Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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